molecular formula C6H12N4O B13490266 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol

4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol

Cat. No.: B13490266
M. Wt: 156.19 g/mol
InChI Key: GYVBWMSWJRQYCQ-UHFFFAOYSA-N
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Description

4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol can be achieved through multiple pathways. One common method involves the reaction of 3-amino-1H-1,2,4-triazole with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the triazole ring acting as a nucleophile and attacking the carbonyl group of butanal, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the amino group can lead to various substituted triazole derivatives.

Scientific Research Applications

4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. For example, the triazole ring can act as a competitive inhibitor of enzymes by binding to their active sites. This inhibition can disrupt normal enzymatic activity and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1H-1,2,4-triazole: A related compound with similar structural features but lacking the butanol moiety.

    4-(1H-1,2,4-triazol-1-yl)butan-1-ol: Similar to the target compound but without the amino group on the triazole ring.

Uniqueness

4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol is unique due to the presence of both the amino group and the butanol moiety, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

4-(3-amino-1,2,4-triazol-1-yl)butan-1-ol

InChI

InChI=1S/C6H12N4O/c7-6-8-5-10(9-6)3-1-2-4-11/h5,11H,1-4H2,(H2,7,9)

InChI Key

GYVBWMSWJRQYCQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CCCCO)N

Origin of Product

United States

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